molecular formula C5H18Cl2N8O2 B1242053 1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate CAS No. 31959-87-2

1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate

Cat. No. B1242053
CAS RN: 31959-87-2
M. Wt: 293.15 g/mol
InChI Key: WTJBHEZHUNHLJR-RRFWXCNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.

Scientific Research Applications

Antiproliferative Effects

Research has shown that derivatives of 1,1'-(Methylethanedilidenedinitrilo)biguanidine possess significant antiproliferative effects on cancer cells. In a study conducted on Ehrlich ascites carcinoma cells, compounds related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine demonstrated potent inhibition of cell proliferation. These compounds were found to inhibit S-adenosyl-L-methionine decarboxylase activity in tumor cells, which is a crucial enzyme in polyamine biosynthesis, a process essential for cell growth and proliferation. The study suggests that these compounds could interfere with tumor cell energy production and polyamine metabolism, leading to their antiproliferative effects (Alhonen-Hongisto, Pösö, & Jänne, 1980).

Antimicrobial Activity

Another study explored the synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts, including derivatives similar to 1,1'-(Methylethanedilidenedinitrilo)biguanidine. These compounds were synthesized and tested for their efficacy against bacteria and fungi. The minimal inhibition concentration (MIC) values indicated that these polymeric compounds are effective in controlling microbial growth, with MIC values not exceeding 200 µg/ml. This demonstrates the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives as antimicrobial agents (Zhang, Jiang, & Chen, 1999).

Antiplaque Properties

Research into the antiplaque properties of alkyl bis(biguanides), closely related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine, revealed that these compounds exhibit significant antibacterial activity against oral pathogens such as Streptococcus mutans and Actinomyces species. These findings suggest the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives in oral healthcare, particularly in the formulation of antiplaque agents (Coburn, Baker, Evans, Genco, & Fischman, 1978).

Edible Coatings

The development of carboxymethyl cellulose/sodium alginate/chitosan biguanidine hydrochloride ternary systems for edible coatings showcases another application. Chitosan biguanidine hydrochloride, a derivative, was used as a crosslinker to improve the properties of edible coatings, enhancing their thermal stability, mechanical properties, and antimicrobial activities. Such coatings can significantly reduce storage weight loss and inhibit spoilage, making them promising for food preservation (Salama, Abdel Aziz, & Alsehli, 2019).

properties

CAS RN

31959-87-2

Product Name

1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate

Molecular Formula

C5H18Cl2N8O2

Molecular Weight

293.15 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride

InChI

InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;;

InChI Key

WTJBHEZHUNHLJR-RRFWXCNOSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl

SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl

synonyms

Methyl gag
Methyl-gag
Methylgag
Methylglyoxal Bis(guanylhydrazone)
MGBG
Mitoguazone
NSC 32946
NSC-32946
NSC32946

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate
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